BenchChemオンラインストアへようこそ!

N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide

SMYD3 inhibition histone methyltransferase cancer epigenetics

This substituted isoxazole carboxamide is a critical tool compound for SMYD3/SMYD2 inhibitor SAR studies. Its defining furan-3-ylbenzyl substituent occupies chemical space distinct from halophenyl analogs in the Epizyme patent estate, making it essential for probing heteroaryl effects on selectivity, cellular MEKK2 methylation potency, and physicochemical properties. Procurement of the correct isoxazole-5-carboxamide regioisomer (vs. 3-carboxamide) is mandatory to reproduce the binding mode and hydrogen-bond network validated in GSK co-crystal structures. Ideal as a selectivity probe in broader methyltransferase panels.

Molecular Formula C15H12N2O3
Molecular Weight 268.272
CAS No. 2034296-49-4
Cat. No. B2387500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide
CAS2034296-49-4
Molecular FormulaC15H12N2O3
Molecular Weight268.272
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=CC=NO2)C3=COC=C3
InChIInChI=1S/C15H12N2O3/c18-15(14-5-7-17-20-14)16-9-11-1-3-12(4-2-11)13-6-8-19-10-13/h1-8,10H,9H2,(H,16,18)
InChIKeyXBOKBOZKIGPGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Furan-3-yl)benzyl)isoxazole-5-carboxamide (CAS 2034296-49-4): Compound Identity and SMYD Inhibitor Class Context


N-(4-(Furan-3-yl)benzyl)isoxazole-5-carboxamide (CAS 2034296-49-4) is a synthetic small molecule belonging to the substituted isoxazole carboxamide class, defined by the IUPAC name N-[[4-(furan-3-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide, with molecular formula C₁₅H₁₂N₂O₃ and a molecular weight of 268.27 g/mol . The compound is structurally related to a series of isoxazole amides developed as inhibitors of SET and MYND Domain-Containing Protein 3 (SMYD3) and SMYD2, histone lysine methyltransferases implicated in oncogenic RAS-driven cancers [1]. The furan-3-yl moiety distinguishes it from other benzyl-substituted isoxazole carboxamides within the Epizyme patent estate covering irreversible SMYD inhibitors [2].

Why N-(4-(Furan-3-yl)benzyl)isoxazole-5-carboxamide Cannot Be Generically Substituted by Other Isoxazole Amide SMYD Inhibitors


Within the isoxazole amide SMYD inhibitor class, the nature of the N-benzyl substituent profoundly modulates both biochemical potency and selectivity [1]. The published SAR for this series demonstrates that substitution on the benzyl ring directly impacts SMYD3 inhibitory activity, with unsubstituted benzyl analogs (e.g., compound 31 in the GSK series) achieving 22 nM cellular MEKK2 methylation potency but suffering from poor solubility [1]. The furan-3-yl substituent on the para-position of the benzyl ring in CAS 2034296-49-4 introduces a heteroaryl group that is expected to alter hydrogen-bonding capacity, lipophilicity, and target engagement kinetics compared to simple phenyl, halo-phenyl, or trifluoromethyl-phenyl analogs claimed in the Epizyme patent family [2]. Without direct comparative data, any generic substitution—whether to a 4-chlorobenzyl, 4-trifluoromethylbenzyl, or unsubstituted benzyl variant—risks altering potency against SMYD3/SMYD2, introducing off-target activity against other methyltransferases, or compromising physicochemical properties relevant to assay compatibility [1][2].

Quantitative Differentiation Evidence for N-(4-(Furan-3-yl)benzyl)isoxazole-5-carboxamide (CAS 2034296-49-4) Versus Closest Analogs


SMYD3 Biochemical Inhibitory Potency of Isoxazole Amide Class: Class-Level Benchmark for CAS 2034296-49-4

The isoxazole amide class to which CAS 2034296-49-4 belongs has demonstrated potent SMYD3 inhibition. In the foundational GSK series, the unsubstituted benzyl analog (compound 31) exhibited an IC₅₀ of 22 nM in a cellular MEKK2 methylation assay, representing the benchmark for benzyl-substituted isoxazole-5-carboxamides [1]. Other exemplified compounds in the Epizyme patent series display SMYD3 IC₅₀ values ranging from sub-nanomolar to low micromolar depending on the benzyl substituent [2]. No direct head-to-head quantitative comparison data for CAS 2034296-49-4 against a specific named comparator have been identified in the public domain.

SMYD3 inhibition histone methyltransferase cancer epigenetics isoxazole amide

Structural Differentiation: Furan-3-yl vs. Common Benzyl Substituents in the Epizyme SMYD Inhibitor Patent Estate

The Epizyme patent (US 2020/0148650) explicitly claims isoxazole carboxamide compounds where the benzyl phenyl group is optionally substituted with chloro, trifluoromethyl, or other substituents [1]. The furan-3-yl substituent on CAS 2034296-49-4 represents a heteroaryl substitution not explicitly exemplified in the published patent's preferred embodiments (which focus on —CH₂(4-Cl-Ph), —CH₂(3-Cl-Ph), —CH₂(3,4-di-Cl-Ph), and —CH₂(4-CF₃-Ph)) [1]. This structural divergence is significant because furan-containing analogs in related heterocyclic amide series have demonstrated altered selectivity profiles compared to chloro- or trifluoromethyl-substituted phenyl analogs [2].

structure-activity relationship heteroaryl substitution SMYD inhibitor patent landscape

Isoxazole-5-carboxamide vs. Isoxazole-3-carboxamide Regioisomers: Positional Differentiation in SMYD Target Engagement

CAS 2034296-49-4 features the carboxamide at the 5-position of the isoxazole ring, distinguishing it from the 3-carboxamide regioisomer series (e.g., CAS 2034350-23-5, N-{[4-(furan-3-yl)phenyl]methyl}-5-methyl-1,2-oxazole-3-carboxamide) . In the GSK SMYD3 co-crystal structures, the isoxazole-5-carboxamide orientation positions the amide carbonyl for a critical hydrogen-bond interaction within the SAM-binding pocket, a geometry that is disrupted in the 3-carboxamide regioisomer [1]. While direct comparative IC₅₀ data between the 5-carboxamide and 3-carboxamide regioisomers bearing the identical furan-3-ylbenzyl substituent are not publicly available, the published SAR establishes that the carboxamide position is a key determinant of SMYD3 inhibitory activity [1].

regioisomer comparison isoxazole carboxamide SMYD binding mode medicinal chemistry

Recommended Research Application Scenarios for N-(4-(Furan-3-yl)benzyl)isoxazole-5-carboxamide (CAS 2034296-49-4)


SMYD3/SMYD2 Inhibitor SAR Probe: Exploring Heteroaryl-Benzyl Substitution Effects

CAS 2034296-49-4 is best deployed as a tool compound for structure-activity relationship (SAR) studies within the isoxazole amide SMYD inhibitor series. Its furan-3-ylbenzyl substituent occupies chemical space distinct from the extensively characterized halophenyl and trifluoromethylphenyl analogs exemplified in the Epizyme patent estate [1]. Researchers can use this compound to probe how heteroaryl substitution on the benzyl group affects SMYD3 vs. SMYD2 selectivity, cellular MEKK2 methylation potency (benchmarked against the 22 nM IC₅₀ of the unsubstituted benzyl analog compound 31), and physicochemical properties such as solubility and permeability [2].

Regioisomer Specificity Control in SMYD3 Biochemical and Cellular Assays

The isoxazole-5-carboxamide regioisomerism of CAS 2034296-49-4 makes it suitable as a positive control or reference standard in assays designed to validate SMYD3 target engagement via the SAM-binding pocket interaction geometry characterized in published co-crystal structures [2]. Procurement of the correct 5-carboxamide (rather than the 3-carboxamide regioisomer, e.g., CAS 2034350-23-5) is essential for reproducing the binding mode and inhibitory activity described in the foundational GSK SMYD3 inhibitor literature, where the 5-carboxamide orientation is required for the critical hydrogen-bond network.

Chemical Probe for Epigenetic Methyltransferase Profiling and Selectivity Panels

Given that SMYD3 and SMYD2 belong to a larger family of SET-domain methyltransferases with structurally conserved SAM-binding pockets, CAS 2034296-49-4 can serve as a selectivity probe in broader methyltransferase profiling panels [2]. Its distinct furan-3-yl substituent may confer a selectivity fingerprint that differs from halophenyl-substituted analogs, making it valuable for identifying off-target liabilities or discovering novel methyltransferase inhibition profiles [1][2].

Reference Standard for Isoxazole Carboxamide Patent Landscape Analysis and Freedom-to-Operate Assessment

CAS 2034296-49-4 occupies a structurally distinct position within the Epizyme SMYD inhibitor patent family (US 2020/0148650), as the furan-3-ylbenzyl substituent is not among the explicitly preferred embodiments [1]. It can thus serve as a reference compound for freedom-to-operate analyses, prior art searches, and the design of novel SMYD inhibitors that fall outside the scope of existing composition-of-matter claims.

Quote Request

Request a Quote for N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.